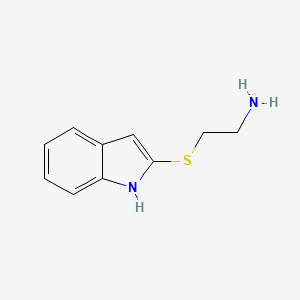

2-(2-Aminoethylthio)indole

Description

Historical Context of Indole (B1671886) and Thioether Scaffolds in Chemical Biology

The indole scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged structure in medicinal chemistry. mdpi.combohrium.combohrium.com Its journey in science began in 1866 with its first synthesis by Adolf von Baeyer. wikipedia.org This fundamental structure is found in a vast array of natural products and synthetic molecules, demonstrating a wide spectrum of biological activities. bohrium.combohrium.com Indole derivatives are integral to numerous pharmaceuticals, with applications as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. mdpi.comnih.gov The versatility of the indole ring allows it to interact with a multitude of biological targets, making it a focal point for the design of novel therapeutic compounds. mdpi.commdpi.com

Similarly, the thioether functional group, characterized by a sulfur atom bonded to two alkyl or aryl groups, is a significant component in a wide range of pharmaceuticals and natural products. nih.govtandfonline.com For centuries, sulfur-containing compounds have been a mainstay in the pharmaceutical industry, with thioethers being one of the most common sulfur-containing scaffolds in FDA-approved drugs. nih.gov The presence of a thioether can influence a molecule's conformational rigidity, metabolic stability, and ability to interact with biological targets, often through non-covalent interactions. tandfonline.comresearchgate.net In the realm of chemical biology, thioether linkages are crucial in various applications, including the development of macrocyclic peptides and other complex molecular architectures designed to modulate challenging biological processes. researchgate.netnih.gov The combination of these two powerful scaffolds, indole and thioether, in a single molecule like 2-(2-Aminoethylthio)indole, therefore presents an intriguing platform for chemical and biological investigation.

Discovery and Initial Characterization Efforts for this compound

The first documented synthesis and characterization of this compound were reported in a 1970 publication by Tohru Hino, Kazuko Tsuneoka, and Sanya Akaboshi. researchgate.netspringerprofessional.de This work was part of a broader investigation into potential radiation-protective agents. The synthesis involved the reaction of 2-thio-oxindole with ethylenimine, followed by reduction with lithium aluminum hydride. An alternative and more efficient synthesis was also described, starting from the thiation of oxindole (B195798) with phosphorus pentasulfide, followed by reaction with 2-bromoethylamine (B90993) hydrobromide. dntb.gov.ua

The initial characterization of this compound in this study included its isolation as a crystalline solid and analysis of its chemical properties, such as its hydrolysis under acidic conditions. researchgate.net The study focused on the chemical transformations of the compound and its derivatives, laying the groundwork for any future exploration of its biological activity.

Below is a table summarizing the basic properties of the parent indole scaffold.

| Property | Value |

| Molecular Formula | C8H7N |

| Molar Mass | 117.15 g/mol |

| Appearance | White solid |

| Melting Point | 52-54 °C |

| Boiling Point | 253-254 °C |

| Water Solubility | 0.19 g/100 mL (20 °C) |

| Data for the parent compound, Indole. wikipedia.orgchemicalbook.com |

Current Research Significance and Untapped Potential of this compound

While direct research on this compound has been limited since its initial synthesis, the broader class of indole thioether derivatives has garnered significant attention in contemporary research. The foundational structure of this compound serves as a valuable starting point for the synthesis of more complex molecules with potential therapeutic applications. ontosight.ai

The untapped potential of this compound lies in several key areas. The primary amine and the secondary amine of the indole ring provide reactive sites for further chemical modification, allowing for the creation of a library of derivatives. These derivatives could be screened for a wide range of biological activities, drawing inspiration from the known pharmacological profiles of other indole-containing compounds. For instance, related indole derivatives have been investigated for their activity as anticancer agents, kinase inhibitors, and ligands for various receptors in the central nervous system. mdpi.comnih.govresearchgate.net

The combination of the indole nucleus with the aminoethylthio side chain is particularly noteworthy. This side chain is reminiscent of the amino acid cysteine and the biogenic amine cysteamine (B1669678), both of which play crucial roles in biological systems. This structural similarity suggests that this compound and its derivatives could potentially interact with enzymes or receptors that recognize these endogenous molecules. The thioether and amine functionalities also offer opportunities for coordination with metal ions, suggesting applications in the development of new catalysts or imaging agents.

The following table outlines the properties of compounds structurally related to the core components of this compound, highlighting the characteristics that different parts of the molecule can confer.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Feature |

| Indole | C8H7N | 117.15 | Aromatic heterocyclic scaffold |

| 2-Aminoethanethiol | C2H7NS | 77.15 | Thioether precursor with amine |

| This compound | C10H12N2S | 192.28 | Combination of indole and aminoethylthio moieties |

Further research into the synthesis of novel derivatives of this compound, coupled with comprehensive biological screening, is warranted to fully explore the potential of this intriguing chemical scaffold. The foundation laid by early synthetic work provides a clear path for future investigations into its utility in drug discovery and chemical biology.

Structure

3D Structure

Properties

Molecular Formula |

C10H12N2S |

|---|---|

Molecular Weight |

192.28 g/mol |

IUPAC Name |

2-(1H-indol-2-ylsulfanyl)ethanamine |

InChI |

InChI=1S/C10H12N2S/c11-5-6-13-10-7-8-3-1-2-4-9(8)12-10/h1-4,7,12H,5-6,11H2 |

InChI Key |

NAJUALUXJIMLNZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)SCCN |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 2 2 Aminoethylthio Indole

Diverse Synthetic Routes to 2-(2-Aminoethylthio)indole

The construction of this compound can be approached through various synthetic strategies, primarily focusing on the formation of the key C-S bond at the C2 position of the indole (B1671886) ring and the introduction of the aminoethyl moiety. These routes can be broadly categorized by the timing and method of introducing the key functionalities onto the indole core.

The introduction of substituents at the C2 position of an indole ring is a well-established area of organic synthesis. The preferred site for electrophilic substitution on the indole ring is typically the C3 position due to the superior stabilization of the cationic intermediate. bhu.ac.in Therefore, direct functionalization at C2 often requires alternative strategies.

One common approach involves the deprotonation of the N-H proton with a strong base, followed by a second deprotonation at the C2 position using an organolithium reagent like n-butyllithium. The resulting 2-lithioindole is a potent nucleophile that can react with a suitable sulfur electrophile. Another powerful method is the directed ortho-metalation, where a directing group on the indole nitrogen guides metalation to the C2 position.

Alternatively, syntheses can begin with indole precursors already functionalized at the C2 position. Indole-2-carboxylic acids, for instance, serve as versatile starting materials. nih.gov These can be prepared through methods like the Reissert indole synthesis, which involves the base-catalyzed condensation of o-nitrotoluene with an oxalic ester followed by reductive cyclization. bhu.ac.in From the carboxylic acid, various other functional groups can be accessed to facilitate the introduction of the thioether. Similarly, 2-haloindoles can be used as precursors in transition-metal-catalyzed cross-coupling reactions. mdpi.com

The formation of the 2-thioether linkage and the incorporation of the aminoethyl side chain can be achieved sequentially or concurrently.

A plausible sequential approach involves the reaction of a 2-functionalized indole with a protected aminoethanethiol (B8698679) derivative. For example, a 2-haloindole could be coupled with N-Boc-cysteamine under basic conditions. A divergent synthesis strategy reported for 2-methylthioindoles, involving the reaction of 2-vinylanilines with DMSO/SOCl₂, suggests a potential pathway where a modified sulfur reagent could be employed to introduce the desired side chain. nih.gov

Another strategy involves first establishing a 2-mercaptoindole intermediate. This can be achieved by reacting a 2-lithioindole with elemental sulfur. The resulting indole-2-thiol can then be S-alkylated with a protected 2-aminoethyl halide, such as 2-(Boc-amino)ethyl bromide, followed by deprotection of the amine.

A more convergent approach would utilize a reagent that contains both the sulfur and the protected aminoethyl group. For instance, a 2-lithioindole could be quenched with a protected cysteamine (B1669678) disulfide, such as N,N'-di-Boc-cystine. Subsequent reduction of the resulting disulfide would yield the protected target compound. An analogous reaction involves the cyclocondensation of 2-[bis(methylthio)methylene]malononitrile with cysteamine to afford a 2-(thiazolidin-2-ylidene)malononitrile, highlighting a method of forming a C-S bond adjacent to an amino group. nih.gov

Modern synthetic chemistry heavily relies on catalytic methods to improve efficiency, selectivity, and functional group tolerance. nih.gov The synthesis of this compound can benefit significantly from such approaches. Transition-metal catalysis is particularly relevant for forming the key C-S bond. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or related C-S coupling protocols, could be employed to connect a 2-haloindole with cysteamine. organic-chemistry.org Similarly, copper-catalyzed Ullmann-type couplings are a viable option for this transformation.

Catalysis can also be applied to the synthesis of the indole ring itself, with the desired substituent pattern installed during the cyclization process. For example, a palladium-catalyzed cascade reaction involving the Sonogashira coupling of a 2-haloaniline with a suitably substituted alkyne, followed by an intramolecular cyclization, could construct the indole core. mdpi.com Rhodium and cobalt catalysts have also been used for the reductive cyclization of precursors like 2-(2-nitroaryl)acetonitriles or for the intramolecular C-H amination of 2-alkenylanilines to form the indole ring system. mdpi.comorganic-chemistry.org These methods could potentially be adapted by using precursors bearing the required thioether side chain.

While this compound itself is an achiral molecule, the synthesis of chiral derivatives is a significant objective in medicinal chemistry. Asymmetric synthesis in this context focuses on creating stereocenters in precursors or derivatives of the target molecule.

One strategy involves the catalytic asymmetric dearomatization of a pre-formed 2,3-disubstituted indole to create chiral indoline (B122111) structures. nih.govresearchgate.net For instance, a chiral phosphoric acid could catalyze the reaction of an indole with an electrophile to generate a chiral intermediate which could be further elaborated. nih.gov The resulting chiral indoline could then be functionalized and re-aromatized to yield a non-racemic indole derivative.

Another approach is to perform an asymmetric cyclization to build the indole ring. Enantioselective catalytic methods, such as the asymmetric Fischer indole synthesis or cascade reactions of 2-alkynylanilines, can generate chiral indole-based backbones. snnu.edu.cn These chiral scaffolds could then serve as precursors for the introduction of the 2-(2-aminoethylthio) side chain. For example, an asymmetric Mannich reaction followed by cyclization can be used to construct complex chiral spirocyclic compounds, demonstrating the potential for creating stereocenters adjacent to a heterocyclic system. mdpi.com

Chemical Modifications and Analog Synthesis of this compound Derivatives

Once the this compound core is synthesized, it can be further modified to create a library of analogs for structure-activity relationship studies. Key points for modification include the indole nitrogen, the primary amine of the side chain, and the benzene (B151609) portion of the indole ring.

The nitrogen atom of the indole ring is a common site for chemical modification. Alkylation, acylation, or sulfonylation of the indole nitrogen can significantly alter the compound's physicochemical properties. N-substitution is typically achieved by first deprotonating the indole N-H with a suitable base to form the indole anion, which then acts as a nucleophile. nih.gov

The choice of base and solvent is crucial. Strong bases like sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are commonly used. Alternatively, systems like potassium hydroxide (B78521) (KOH) in dimethyl sulfoxide (B87167) (DMSO) or acetone (B3395972) have proven effective for N-alkylation of indole esters. nih.govresearchgate.net The generated indole anion can then be reacted with a variety of electrophiles, such as alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide), to install different substituents on the nitrogen atom. bhu.ac.innih.gov

The table below summarizes typical conditions for the N-alkylation of ethyl indol-2-carboxylate, a related substrate, which illustrates the general principles that would apply to the N-substitution of this compound, assuming the primary amine on the side chain is appropriately protected.

| Alkylating Agent | Base/Solvent System | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Allyl bromide | aq. KOH / Acetone | 20 °C, 2 h | Ethyl 1-allyl-1H-indole-2-carboxylate | Excellent | nih.gov |

| Benzyl bromide | aq. KOH / Acetone | 20 °C, 2 h | Ethyl 1-benzyl-1H-indole-2-carboxylate | Excellent | nih.gov |

| Amyl bromide | NaOEt / Ethanol | Not specified | 1H-Indole-2-carboxylic acid (via hydrolysis) | High (for acid) | researchgate.net |

Modifications at the Amino Group

The primary amino group in the this compound structure serves as a crucial handle for a variety of chemical modifications. These modifications can significantly impact the compound's physicochemical properties, such as polarity, basicity, and hydrogen bonding capacity, which in turn can influence its biological activity. Common derivatization strategies include acylation, alkylation, sulfonylation, and the formation of ureas and thioureas.

Acylation: The amino group can be readily acylated using various acylating agents such as acid chlorides, anhydrides, or activated esters to form the corresponding amides. This transformation is typically carried out in the presence of a base to neutralize the acid byproduct. The nature of the acyl group can be varied extensively, from simple aliphatic chains to complex aromatic and heterocyclic systems, allowing for a systematic exploration of the impact of steric and electronic effects on activity.

Alkylation: N-alkylation of the primary amine can lead to secondary and tertiary amines. Reductive amination is a common method for achieving mono- or di-alkylation by reacting the amine with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride. Direct alkylation with alkyl halides can also be employed, though it may be more challenging to control the degree of alkylation.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This modification introduces a significantly different electronic and steric environment compared to amides and can alter the hydrogen bonding properties of the molecule.

Urea and Thiourea Formation: The amino group can react with isocyanates and isothiocyanates to form ureas and thioureas, respectively. These functional groups are known to participate in hydrogen bonding interactions and are often found in biologically active molecules.

| Modification Type | Reagents and Conditions | Resulting Functional Group |

| Acylation | Acid chloride/anhydride, base (e.g., triethylamine) | Amide |

| Alkylation | Aldehyde/ketone, reducing agent (e.g., NaBH(OAc)₃) | Secondary/Tertiary Amine |

| Sulfonylation | Sulfonyl chloride, base (e.g., pyridine) | Sulfonamide |

| Urea Formation | Isocyanate | Urea |

| Thiourea Formation | Isothiocyanate | Thiourea |

Alterations of the Thioether Linkage

The thioether linkage in this compound is another key site for chemical modification. The sulfur atom can be oxidized to different oxidation states, namely sulfoxide and sulfone, which can have a profound impact on the molecule's polarity, geometry, and ability to act as a hydrogen bond acceptor.

Oxidation: The thioether can be selectively oxidized to the corresponding sulfoxide using mild oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) under controlled conditions. Further oxidation with stronger oxidizing agents or under more forcing conditions can yield the sulfone. The introduction of one or two oxygen atoms to the sulfur significantly increases the polarity of the molecule and can influence its interaction with biological targets. For instance, the oxidation of various thioethers has been achieved using catalysts like organic ligand-modified polyoxomolybdates, which can offer high selectivity. rsc.org The oxidation of thioethers in the presence of other functional groups, such as the indole ring, requires careful selection of reagents to avoid unwanted side reactions.

| Oxidation State | Reagents and Conditions | Key Properties |

| Sulfoxide | H₂O₂, m-CPBA (1 equivalent) | Increased polarity, chiral center at sulfur |

| Sulfone | m-CPBA (2+ equivalents), KMnO₄ | High polarity, strong hydrogen bond acceptor |

Strategic Substitutions on the Indole Core

Modifications to the indole core of this compound can be used to fine-tune its electronic properties and steric profile. Electrophilic aromatic substitution is a common strategy for introducing substituents onto the indole ring. The position of substitution is directed by the electron-donating nature of the indole nitrogen.

Electrophilic Substitution: The indole nucleus is susceptible to electrophilic attack, typically at the C3 position. However, since the C2 position is already substituted, electrophilic substitution may occur at other positions on the benzene ring (C4, C5, C6, C7) or potentially at the C3 position if the reaction conditions are harsh. Common electrophilic substitution reactions include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS).

Nitration: Introduction of a nitro group using nitric acid in the presence of a dehydrating agent. The nitro group can subsequently be reduced to an amino group, providing a handle for further derivatization.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, although these reactions can be challenging with indoles due to their reactivity and potential for polymerization under acidic conditions.

The specific substitution pattern can significantly influence the molecule's interaction with biological targets.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

While specific structure-activity relationship (SAR) studies on this compound are not extensively documented in the public domain, general principles derived from related indole-containing bioactive molecules can provide valuable insights. The SAR of this scaffold can be systematically explored by considering the contributions of the three main structural components: the aminoethyl side chain, the thioether linkage, and the indole core.

Positional Scanning and Substituent Effects on Biological Activity

The biological activity of this compound analogs is expected to be highly dependent on the nature and position of substituents on the indole ring, as well as modifications to the side chain.

Modifications of the Amino Group: As discussed in section 2.2.2, derivatization of the primary amino group can lead to significant changes in biological activity. The SAR of aminoalkylindoles has been explored in the context of cannabinoid receptor ligands, where the nature of the N-substituent plays a critical role in receptor affinity and efficacy. acs.orgnih.govnih.govlimef.commdpi.com For this compound analogs, it is likely that the size, lipophilicity, and hydrogen bonding potential of the substituent on the nitrogen atom will be key determinants of activity.

Alterations of the Thioether Linkage: Oxidation of the thioether to a sulfoxide or sulfone introduces polarity and hydrogen bond accepting capabilities, which can either enhance or diminish biological activity depending on the nature of the target binding site. The introduction of a chiral center at the sulfur atom upon oxidation to a sulfoxide also raises the possibility of stereoselective interactions.

| Structural Modification | Potential Impact on Biological Activity |

| Indole Ring Substitution | Modulation of electronic properties and steric interactions |

| N-Acylation/Alkylation | Alteration of basicity, lipophilicity, and hydrogen bonding |

| Thioether Oxidation | Increased polarity, introduction of hydrogen bond acceptors |

Stereochemical Influences on this compound Function

Stereochemistry can play a crucial role in the biological activity of chiral molecules. While this compound itself is achiral, the introduction of stereocenters through derivatization can lead to enantiomers or diastereomers with different pharmacological profiles.

The oxidation of the thioether to a sulfoxide creates a chiral center at the sulfur atom. The resulting (R)- and (S)-enantiomers may exhibit different potencies and efficacies due to stereospecific interactions with their biological target. It is well-established in medicinal chemistry that enantiomers of a drug can have significantly different biological activities.

Furthermore, if chiral substituents are introduced on the amino group or the indole core, the resulting diastereomers could also display distinct biological properties. Therefore, the stereoselective synthesis and biological evaluation of individual stereoisomers would be essential for a comprehensive understanding of the SAR and for the development of potent and selective agents. The stereoselective synthesis of functionalized indoles is an active area of research. nih.govrsc.org

Scalable Synthesis and Purification Challenges for this compound and its Derivatives

The transition from laboratory-scale synthesis to large-scale production of this compound and its derivatives presents several challenges related to synthesis, purification, and cost-effectiveness.

Purification Challenges: The purification of indole derivatives can be challenging due to their often-poor crystallinity and potential for degradation under certain conditions. Chromatographic purification, which is commonly used in the laboratory, can be expensive and time-consuming on a large scale. Crystallization is often the preferred method for purification in an industrial setting, but developing a reliable crystallization process can be difficult. nih.govmdpi.commdpi.com The presence of the basic amino group and the thioether functionality in this compound may further complicate purification, potentially requiring the use of salt formation or other specialized techniques. Impurities generated during the synthesis, such as regioisomers or over-oxidized products, would need to be effectively removed to meet the stringent purity requirements for pharmaceutical applications.

Molecular Interactions and Pre Clinical Biological Activities of 2 2 Aminoethylthio Indole

Cellular Effects and Phenotypic Responses (in vitro)

The interactions of a ligand with its molecular targets ultimately manifest as cellular effects. For indole (B1671886) derivatives, these often include impacts on cell survival and growth.

There are no specific studies detailing the effects of 2-(2-Aminoethylthio)indole on cell viability. However, the in vitro antiproliferative activity of structurally analogous compounds has been investigated. One such analog, 3-(2-bromoethyl)-indole, demonstrated significant growth inhibition of human colon cancer cell lines. nih.gov

This compound inhibited the proliferation of SW480 and HCT116 colon cancer cells at micromolar concentrations. nih.gov The antiproliferative effect was observed without an immediate increase in cell death, suggesting a cytostatic mechanism of action. nih.gov Another related compound, 7-Methyl-indole-3-ethyl isothiocyanate, was found to be cytotoxic to various neuroblastoma cell lines with IC50 values in the low micromolar range, while primary control cells were not affected. nih.gov

The table below summarizes the inhibitory concentrations for these related indole compounds against various cancer cell lines.

| Compound | Cell Line | Effect | Concentration |

| 3-(2-bromoethyl)-indole | SW480 | Growth Inhibition | 12.5 µM |

| 3-(2-bromoethyl)-indole | HCT116 | Growth Inhibition | 5 µM |

| 7-Methyl-indole-3-ethyl isothiocyanate | SMS-KCNR | Cytotoxicity (IC50) | 2.5-5.0 µM |

| 7-Methyl-indole-3-ethyl isothiocyanate | SK-N-SH | Cytotoxicity (IC50) | 2.5-5.0 µM |

| 7-Methyl-indole-3-ethyl isothiocyanate | SH-SY5Y | Cytotoxicity (IC50) | 2.5-5.0 µM |

| 7-Methyl-indole-3-ethyl isothiocyanate | IMR-32 | Cytotoxicity (IC50) | 2.5-5.0 µM |

| Data sourced from studies on structural analogs of the subject compound. nih.govnih.gov |

Impact on Cellular Signaling Pathways

There is currently no published research detailing the effects of this compound on any specific cellular signaling pathways. The indole nucleus is a common scaffold in molecules that interact with a variety of signaling cascades, including those involving protein kinases, G-protein coupled receptors, and nuclear receptors. However, without experimental data, any discussion of the potential impact of the 2-(2-aminoethylthio) substituent on these interactions would be purely conjectural.

Alterations in Cellular Morphology and Differentiation

No studies have been found that investigate the influence of this compound on cellular morphology or differentiation. Such studies are crucial for understanding a compound's potential effects on processes like cell growth, development, and tissue homeostasis.

Subcellular Localization and Compartmentalization Studies

Information regarding the subcellular localization and compartmentalization of this compound is not available. Understanding where a compound accumulates within a cell is fundamental to elucidating its mechanism of action and potential off-target effects.

Pharmacological Studies in Model Organisms (non-human in vivo)

Preclinical in vivo studies are essential for evaluating the therapeutic potential and safety of a novel compound. Unfortunately, no such studies have been reported for this compound.

Pharmacodynamic Profiling in Lower Organisms (e.g., C. elegans, Zebrafish)

While model organisms such as Caenorhabditis elegans and zebrafish (Danio rerio) are powerful tools for initial pharmacodynamic screening of indole compounds, no research has been published on the effects of this compound in these systems.

Efficacy Assessment in Murine Disease Models (non-human)

There is a complete absence of data on the efficacy of this compound in any murine models of disease. Such studies are a critical step in the drug development pipeline to establish proof-of-concept for a therapeutic indication.

Bioavailability and Distribution in Animal Models (non-human)

No pharmacokinetic studies describing the bioavailability and tissue distribution of this compound in animal models have been found in the scientific literature. This information is vital for determining how the compound is absorbed, distributed, metabolized, and excreted by a living organism.

Antimicrobial and Antiviral Activities of this compound

Antibacterial Spectrum and Efficacy (in vitro)

There is no available scientific literature detailing the in vitro antibacterial spectrum and efficacy of this compound against various bacterial strains. Consequently, no data tables on its minimum inhibitory concentrations (MIC) or minimum bactericidal concentrations (MBC) can be provided.

Antifungal Properties and Mechanisms (in vitro)

Similarly, research on the in vitro antifungal properties of this compound is not present in the available scientific literature. Information regarding its efficacy against fungal pathogens and its potential mechanisms of antifungal action has not been documented.

Antiviral Efficacy against Model Viruses (in vitro)

There are no published studies on the in vitro antiviral efficacy of this compound against any model viruses. As a result, data on its inhibitory concentrations (e.g., IC50) or its spectrum of antiviral activity are not available.

Mechanistic Investigations of 2 2 Aminoethylthio Indole Action

Elucidation of Specific Molecular Targets and Pathways

Identifying the direct binding partners of 2-(2-Aminoethylthio)indole within the complex cellular environment is the primary step in unraveling its mechanism. This process relies on sophisticated techniques that can isolate and identify specific molecular targets from a vast pool of cellular components.

Target identification for a small molecule like this compound often begins with methods designed to capture its interacting partners. Affinity purification is a powerful technique that utilizes the specific binding properties between a molecule and its target. thermofisher.com In this approach, the compound of interest, or a close analog, is immobilized on a solid support, such as chromatography resin or magnetic beads. thermofisher.comneb.com This "baited" support is then incubated with a crude biological sample, like a cell lysate. thermofisher.com Proteins that specifically bind to the immobilized compound are captured, while non-binding proteins are washed away. thermofisher.com The captured proteins can then be eluted and identified, typically using mass spectrometry. A common application of this principle is immobilized metal-affinity chromatography (IMAC), which is widely used to purify proteins with polyhistidine tags. nih.gov

Chemical proteomics represents a broader and more advanced set of strategies for target discovery. nih.gov This field employs chemically modified versions of the compound, often termed probes, to identify and enrich target proteins directly from complex biological systems. nih.gov For instance, a probe for this compound might be synthesized with a photo-affinity label and a reporter tag (like biotin). nih.gov The photo-affinity group allows for the formation of a covalent bond between the probe and its target upon UV irradiation, creating a stable complex. nih.govresearchgate.net The reporter tag then facilitates the isolation and enrichment of these covalently linked probe-protein complexes for subsequent identification by mass spectrometry. nih.gov These methods are particularly valuable for identifying targets of compounds with moderate to low binding affinities.

Once potential molecular targets are identified through affinity-based or chemical proteomics approaches, their biological relevance to the action of this compound must be rigorously validated. Biochemical validation often involves in vitro assays to confirm a direct interaction. For example, if a candidate target is an enzyme, researchers can perform kinetic assays to determine if this compound acts as an inhibitor or activator and to measure its potency. nih.gov Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can also be used to quantitatively measure the binding affinity and thermodynamics of the interaction between the compound and the purified target protein.

Genetic validation provides complementary evidence from a cellular context. This can be achieved through techniques such as gene knockdown using RNA interference (RNAi) or gene knockout using CRISPR/Cas9 technology. mdpi.com If reducing the expression of a putative target protein mimics the cellular effects of treatment with this compound, it provides strong evidence that the protein is on the correct pathway. Conversely, if cells lacking the target protein become resistant to the compound, it strongly suggests the protein is a direct and necessary target for the compound's activity.

Modulation of Gene Expression and Proteomic Profiles

Beyond identifying direct binding partners, it is critical to understand the downstream consequences of these interactions on global cellular processes. Transcriptomic and proteomic profiling provide a systems-level view of how this compound alters the molecular landscape of a cell.

Transcriptomic analysis measures the changes in messenger RNA (mRNA) levels across the entire genome in response to treatment with this compound. Techniques like RNA-Sequencing (RNA-Seq) and microarrays are used to compare the gene expression profiles of treated cells versus untreated control cells. mdpi.comnih.gov RNA-Seq, a high-throughput sequencing method, provides a comprehensive and quantitative snapshot of the transcriptome, allowing for the identification of differentially expressed genes (DEGs). nih.gov

Studies on other indole (B1671886) compounds have shown that they can significantly alter gene expression. For example, indole has been found to influence the expression of genes involved in biofilm formation in Vibrio cholerae and multidrug exporter genes in Escherichia coli. nih.govnih.gov A similar analysis for this compound would involve treating cells with the compound, extracting the total RNA, and performing RNA-Seq. The resulting data would be analyzed to identify genes that are significantly upregulated or downregulated. Functional enrichment analysis of these DEGs can then reveal which biological pathways are most affected by the compound. nih.gov

Table 1: Illustrative Transcriptomic Analysis of Cells Treated with an Indole-based Compound This table represents hypothetical data based on typical outcomes of RNA-Seq experiments.

| Pathway/Gene Ontology Term | Regulation Status | Number of Differentially Expressed Genes | p-value |

|---|---|---|---|

| Cellular Stress Response | Upregulated | 45 | < 0.001 |

| DNA Repair | Upregulated | 28 | < 0.01 |

| Cell Cycle Progression | Downregulated | 62 | < 0.001 |

| Metabolic Processes | Downregulated | 51 | < 0.005 |

| Ion Transport | Upregulated | 19 | < 0.05 |

Proteomic profiling complements transcriptomic data by directly measuring changes in protein abundance and post-translational modifications. Mass spectrometry (MS) is the cornerstone of modern proteomics. nih.gov In a typical "bottom-up" proteomics experiment, proteins are extracted from treated and untreated cells and digested into smaller peptides using an enzyme like trypsin. youtube.com These peptide mixtures are then separated, usually by liquid chromatography (LC), and analyzed by a mass spectrometer. nih.gov The instrument measures the mass-to-charge ratio of the peptides, and through tandem mass spectrometry (MS/MS), it can determine their amino acid sequences. youtube.combroadinstitute.org By comparing the signal intensities of peptides between samples, researchers can quantify changes in the abundance of thousands of proteins simultaneously. mdpi.comnih.gov

This approach can reveal cellular responses that are not apparent at the transcript level, such as changes in protein stability, degradation, or the regulation of protein function through post-translational modifications. sfrbm.org The resulting dataset of differentially expressed proteins provides a functional readout of the cellular state after treatment with this compound.

Table 2: Example of Differentially Expressed Proteins Identified by Mass Spectrometry This table represents hypothetical data from a quantitative proteomics experiment.

| Protein ID | Protein Name | Fold Change (Treated/Control) | p-value | Putative Function |

|---|---|---|---|---|

| P04637 | Tumor protein p53 | +2.1 | 0.008 | Cell Cycle Arrest, Apoptosis |

| P62258 | Cyclin-dependent kinase 1 | -1.8 | 0.015 | Cell Cycle Progression |

| Q06830 | Histone deacetylase 1 | +1.5 | 0.021 | Gene Expression Regulation |

| P00533 | Epidermal growth factor receptor | -2.5 | 0.005 | Signal Transduction |

| P10636 | Microtubule-associated protein tau | -1.6 | 0.033 | Cytoskeletal Stability |

Functional Genomics and Chemical Genetics Approaches

Functional genomics and chemical genetics provide powerful tools to probe the mechanism of action of a compound by systematically perturbing the biological system. These approaches can help connect the action of this compound to specific genes and pathways.

Functional genomics often involves screening a library of genetic mutants (e.g., a collection of yeast or bacterial strains where each strain has a single gene deleted) for altered sensitivity to the compound. If a mutant strain lacking a particular gene shows increased resistance or hypersensitivity to this compound, it implies that the gene product is involved in the compound's mechanism of action, either as a direct target or as part of an affected pathway. nih.gov Studies on indole-related compounds in plants, for instance, have used insertion mutants to characterize the function of the AUXIN/INDOLE-3-ACETIC ACID (Aux/IAA) gene family in auxin signaling. nih.govscispace.com

Chemical genetics, in contrast, uses small molecules to perturb protein function, complementing genetic approaches. A chemical genetic screen might involve testing a library of known bioactive compounds alongside this compound to see if any produce similar phenotypic or gene expression profiles. Such a result would suggest they share a common target or mechanism. Furthermore, these approaches can help overcome issues like functional redundancy, where knocking out a single gene has no effect because another gene can perform the same function. nih.gov These comprehensive strategies are essential for placing the specific molecular interactions of this compound into a broader biological context and fully understanding its cellular effects. nih.gov

High-Throughput Screening for Pathway Perturbation

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of thousands of compounds for their effects on specific biological pathways. This methodology is critical for identifying which cellular signaling networks a compound of interest may modulate. However, a review of scientific databases and research articles reveals no published studies that have utilized HTS to specifically investigate pathway perturbations induced by this compound. As such, there is no data available to create a table of affected pathways or to detail the experimental systems that would have been used.

Kinetic and Thermodynamic Characterization of Ligand-Receptor Interactions

Understanding the binding kinetics and thermodynamics of a compound with its receptor is fundamental to characterizing its mechanism of action. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide this crucial data.

Surface Plasmon Resonance (SPR) Studies

Surface Plasmon Resonance is a powerful label-free technique for real-time monitoring of molecular interactions. It provides data on the association (on-rate) and dissociation (off-rate) of a ligand and its receptor, from which the binding affinity can be calculated. There are no published SPR studies involving this compound. Consequently, kinetic parameters such as the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) for its interaction with any biological target are unknown.

Isothermal Titration Calorimetry (ITC) Analysis

Isothermal Titration Calorimetry directly measures the heat changes that occur during a binding event, providing a complete thermodynamic profile of the interaction. This includes the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) changes. The scientific literature lacks any ITC studies performed on this compound. As a result, the thermodynamic forces driving its potential binding to any molecular target have not been characterized.

Computational and Theoretical Studies on 2 2 Aminoethylthio Indole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation for a given molecular system, providing information about its electronic distribution and energy levels. Such studies are typically performed using methods like Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity.

For 2-(2-Aminoethylthio)indole, FMO analysis would involve calculating the energies and visualizing the spatial distribution of the HOMO and LUMO. This would reveal the regions of the molecule most likely to be involved in electron-donating and electron-accepting interactions, respectively.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) | Description |

| HOMO Energy | -5.8 | Indicates the energy of the highest occupied molecular orbital, related to electron-donating ability. |

| LUMO Energy | -1.2 | Indicates the energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |

| HOMO-LUMO Gap | 4.6 | The energy difference between the HOMO and LUMO, a measure of molecular stability and reactivity. |

Electrostatic Potential Surface (ESP) Mapping

The Electrostatic Potential Surface (ESP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface, with different colors indicating regions of varying electrostatic potential. Typically, red represents areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), susceptible to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential.

An ESP map of this compound would highlight the electronegative nitrogen and sulfur atoms as potential sites for electrophilic interaction, and the amine protons as potential hydrogen bond donors.

Reactivity Indices and Reaction Pathway Predictions

By calculating these indices for this compound, one could predict its general reactivity and the specific atoms most likely to participate in chemical reactions. This information is invaluable for predicting potential metabolic pathways or designing synthetic routes.

Molecular Docking and Dynamics Simulations of this compound

Molecular docking and dynamics simulations are computational techniques used to study the interaction of a small molecule (ligand) with a larger molecule, typically a protein (receptor). These methods are crucial in drug discovery and molecular biology for predicting binding affinities and understanding interaction mechanisms.

Ligand-Protein Interaction Modeling

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on their binding energy. This allows for the identification of the most likely binding mode and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

A docking study of this compound with a specific protein target would reveal its potential binding affinity and the specific amino acid residues involved in the interaction.

Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Value | Description |

| Binding Energy (kcal/mol) | -8.5 | A more negative value indicates a stronger predicted binding affinity. |

| Interacting Residues | TYR 84, ASP 121, PHE 258 | Amino acid residues in the protein's binding site that form key interactions with the ligand. |

| Types of Interactions | Hydrogen Bond, Pi-Pi Stacking | The nature of the chemical interactions stabilizing the ligand-protein complex. |

Note: The data in this table is hypothetical and for illustrative purposes.

Conformational Analysis and Flexibility Studies

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the study of the flexibility of both the ligand and the protein, and the stability of the ligand-protein complex.

An MD simulation of the this compound-protein complex would provide insights into the stability of the predicted binding pose from docking, the conformational changes that occur upon binding, and the role of solvent molecules in the interaction. This detailed understanding of the dynamic behavior is crucial for a more accurate assessment of the ligand's potential as a binder to the target protein.

Binding Mode Prediction and Energetic Landscape Exploration

Understanding how a ligand like this compound interacts with a protein receptor at an atomic level is fundamental to rational drug design. Molecular dynamics (MD) simulations and binding free energy calculations are cornerstone techniques for predicting these interactions and exploring the energetic landscape of the protein-ligand complex.

MD simulations offer a dynamic view of the binding event, revealing the conformational changes in both the ligand and the protein's binding site over time. nih.govmdpi.com For this compound, simulations can predict how the flexible ethylthio linker allows the molecule to adopt an optimal conformation within the binding pocket, maximizing favorable interactions. nih.gov The simulation can highlight key non-covalent interactions, such as hydrogen bonds between the indole (B1671886) N-H or the terminal amino group and receptor residues, as well as hydrophobic interactions involving the indole ring. mdpi.com

To quantify the strength of this binding, methods like Molecular Mechanics Generalized Born Surface Area (MM/GBSA) are employed to calculate the binding free energy (ΔG_bind). mdpi.com This value provides a theoretical estimation of binding affinity. A more negative ΔG_bind suggests a more stable and favorable interaction. mdpi.com By dissecting this energy into its component parts (van der Waals, electrostatic, solvation energy), researchers can identify the primary forces driving the binding event.

Table 1: Illustrative Binding Free Energy Prediction for this compound with a Hypothetical Target This table presents hypothetical data for illustrative purposes.

| Computational Method | Predicted Binding Free Energy (ΔG_bind, kcal/mol) | Key Interacting Residues (Predicted) | Dominant Interaction Types |

| Molecular Docking | -8.5 | Tyr84, Phe264 | π-π stacking, Hydrophobic |

| MM/GBSA | -25.3 | Asp129, Ser130 | Hydrogen Bonding, Electrostatic |

| MD Simulation Analysis | -24.8 (averaged) | Tyr84, Asp129, Phe264 | Mixed (Hydrophobic, H-Bonding) |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jocpr.com This approach is essential for optimizing lead compounds and predicting the activity of unsynthesized analogs.

Development of Predictive QSAR Models

The development of a robust QSAR model for derivatives of this compound begins with a dataset of analogous compounds with experimentally determined biological activities (e.g., IC50 values). For each molecule, a wide range of "molecular descriptors" are calculated. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., HOMO/LUMO energies), and topological features (e.g., branching indices). orientjchem.orgmdpi.com

Using statistical methods, most commonly Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is generated that correlates a selection of these descriptors with the observed biological activity. mdpi.comeurjchem.com A crucial step is the rigorous validation of the model to ensure its predictive power. This is typically done by splitting the data into a training set (to build the model) and a test set (to evaluate its predictions on unseen data). mdpi.com Key statistical metrics such as the coefficient of determination (R²) for the training set and the predictive R² (or Q²) for the test set are used to assess the model's quality. eurjchem.comnih.gov

Table 2: Example Statistical Validation of a Hypothetical QSAR Model for Indole Thioether Derivatives This table presents hypothetical data for illustrative purposes.

| Statistical Parameter | Value | Description |

| R² (Training Set) | 0.86 | Indicates that 86% of the variance in the biological activity of the training set is explained by the model. |

| Q² (Leave-one-out) | 0.77 | A measure of internal predictive ability, determined by systematically leaving out one compound at a time and predicting its activity. |

| R²_pred (External Test Set) | 0.78 | The coefficient of determination for the external test set, indicating good predictive power for new compounds. |

| Standard Error of Estimation (s) | 0.25 | Represents the average deviation of the predicted values from the observed values. |

Identification of Key Structural Features for Desired Activity

A validated QSAR model is more than just a predictive tool; it provides critical insights into the structural requirements for biological activity. By analyzing the descriptors included in the final QSAR equation and their respective coefficients, researchers can identify which molecular features positively or negatively influence the desired effect.

For derivatives of this compound, a QSAR model might reveal that:

Positive Contribution: Increased hydrophobicity of substituents on the indole ring enhances activity, suggesting a key hydrophobic interaction in the binding pocket.

Negative Contribution: The presence of bulky groups near the terminal amine may decrease activity, indicating steric hindrance.

Electronic Effects: A descriptor related to the partial charge on the sulfur atom might be significant, highlighting the role of the thioether linkage in binding.

Hydrogen Bonding: The presence of hydrogen bond donors or acceptors at specific positions could be identified as crucial for affinity.

These insights guide medicinal chemists in prioritizing which new derivatives to synthesize, focusing on modifications that are predicted to enhance potency.

De Novo Design and Virtual Screening of Related Compounds

Building on the knowledge gained from binding mode and QSAR studies, computational methods can be used to design entirely new molecules or to search vast chemical databases for existing compounds with similar desired properties.

Computational Generation of Novel Indole Thioether Analogs

De novo drug design involves the computational construction of novel molecular structures from the ground up. mdpi.com These methods can be either structure-based or ligand-based. In a structure-based approach, algorithms "grow" a molecule atom-by-atom or fragment-by-fragment directly within the three-dimensional space of the target's active site, ensuring optimal steric and electronic complementarity. mdpi.com For designing analogs of this compound, a fragment-based approach could use the indole core as a starting point and explore different linkers, side chains, and substitution patterns to generate a library of novel, synthetically feasible compounds.

Virtual Screening of Chemical Libraries for this compound Mimetics

Virtual screening is a high-throughput computational technique used to search large databases of chemical compounds, which can contain millions of structures, to identify those most likely to bind to a drug target. nih.gov This process acts as a filter, dramatically reducing the number of compounds that need to be synthesized and tested experimentally. schrodinger.com

There are two primary approaches:

Ligand-Based Virtual Screening (LBVS): This method uses the structure of a known active compound, like this compound, as a template. The database is searched for molecules with similar 2D structural features or 3D shape and pharmacophore properties (i.e., the spatial arrangement of essential features like hydrogen bond donors/acceptors, aromatic rings, and charged groups). nih.gov

Structure-Based Virtual Screening (SBVS): Also known as molecular docking, this approach "docks" each molecule from the library into the 3D structure of the target protein's binding site. researchgate.net The compounds are then scored and ranked based on their predicted binding affinity and how well they fit within the site. nih.gov A common workflow involves a hierarchical screening process, starting with fast, less accurate methods on millions of compounds and progressing to slower, more accurate methods on a smaller subset of promising hits. youtube.com

Table 3: Illustrative Hierarchical Virtual Screening Workflow to Find Mimetics This table presents hypothetical data for illustrative purposes.

| Screening Stage | Method Used | Number of Compounds Screened | Number of Hits Advanced |

| Stage 1 | Physicochemical Filtering & 2D Similarity | 5,000,000 | 500,000 |

| Stage 2 | High-Throughput Virtual Screening (HTVS) | 500,000 | 50,000 |

| Stage 3 | Standard Precision (SP) Docking | 50,000 | 5,000 |

| Stage 4 | Extra Precision (XP) Docking & Scoring | 5,000 | 500 |

| Stage 5 | Visual Inspection & Selection for Assay | 500 | 50 |

Through these integrated computational strategies, a comprehensive profile of this compound can be developed, paving the way for the rational design and discovery of next-generation therapeutic agents.

Analytical Methodologies for 2 2 Aminoethylthio Indole Research

Chromatographic Techniques for Separation and Purification

Chromatography is an indispensable tool in the study of 2-(2-Aminoethylthio)indole, enabling its isolation from complex mixtures and the purification required for accurate characterization. Various chromatographic methods are applied, each suited to different aspects of the analytical workflow.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation, quantification, and purification of this compound. Method development typically focuses on reversed-phase chromatography, which separates compounds based on their hydrophobicity.

A typical HPLC method involves a C18 stationary phase, which is a nonpolar silica-based packing material. The mobile phase is generally a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier, most commonly acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the efficient separation of the target compound from impurities with varying polarities. nih.gov

Detection is commonly achieved using an ultraviolet (UV) detector, as the indole (B1671886) ring possesses a strong chromophore that absorbs UV light, typically around 280 nm. nih.gov For more sensitive and selective detection, fluorescence detectors can be used, exploiting the native fluorescence of the indole moiety. diva-portal.org Method validation is a critical step to ensure the reliability of the analytical results, assessing parameters such as linearity, accuracy, precision, and robustness. nih.gov

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 280 nm |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is another powerful technique used for the analysis of indole derivatives. nih.gov Its application to this compound is contingent on the compound's volatility and thermal stability. Due to the presence of the primary amine and the relatively high molecular weight, direct analysis may be challenging.

To overcome this, derivatization is often employed to increase the volatility and thermal stability of the analyte. Common derivatizing agents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which react with the amine group to form a less polar and more volatile trimethylsilyl (B98337) (TMS) derivative.

GC is almost always coupled with a mass spectrometer (GC-MS), which provides both chromatographic separation and mass-based identification. frontiersin.org The mass spectrometer fragments the analyte molecules in a reproducible manner, generating a unique mass spectrum that serves as a "fingerprint" for the compound, allowing for unambiguous identification. frontiersin.org

Thin-Layer Chromatography (TLC) in Synthesis Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method frequently used to monitor the progress of chemical reactions, such as the synthesis of this compound. rsc.org By spotting a small amount of the reaction mixture onto a TLC plate (typically silica (B1680970) gel), chemists can quickly assess the consumption of starting materials and the formation of the desired product.

The plate is developed in a sealed chamber containing an appropriate solvent system (eluent), which moves up the plate by capillary action, separating the components of the mixture based on their differential affinity for the stationary phase and the mobile phase. The separated spots are then visualized, commonly under UV light (254 nm), which causes the indole ring to appear as a dark spot on a fluorescent background. Staining with reagents like ninhydrin (B49086) can also be used to specifically detect the primary amine group. The relative retention factor (Rf) value helps in identifying the product spot in relation to the starting materials.

Table 2: Example TLC System for Monitoring Synthesis

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase (Eluent) | Dichloromethane/Methanol (9:1 v/v) |

| Visualization | UV Light (254 nm) and/or Ninhydrin stain |

Chiral Chromatography for Enantiomeric Separation

While this compound itself is not chiral, derivatives of this compound or related structures could possess stereogenic centers, necessitating enantiomeric separation. Chiral chromatography is the definitive method for separating enantiomers. This technique utilizes a chiral stationary phase (CSP) that can interact stereoselectively with the enantiomers.

The development of a chiral separation method would involve screening various types of CSPs, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), to find one that provides adequate resolution between the enantiomers. The mobile phase composition, typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol), is optimized to achieve the best separation. The goal is to exploit subtle differences in the transient diastereomeric complexes formed between the individual enantiomers and the CSP, leading to different retention times. The construction of molecules with an N-C chiral axis is a known strategy in indole chemistry, highlighting the importance of stereochemical analysis. mdpi.com

Spectroscopic Characterization Techniques for Structural Confirmation

Following isolation and purification, spectroscopic techniques are employed to confirm the chemical structure of this compound. These methods provide detailed information about the molecular framework and the connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides a comprehensive picture of the molecular structure.

¹H NMR: The proton NMR spectrum gives information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the aromatic protons on the indole ring, the two methylene (B1212753) (-CH₂-) groups of the ethylthio chain, the proton on the indole nitrogen (N-H), and the protons of the amino (-NH₂) group. The splitting patterns (multiplicity) of the signals, governed by spin-spin coupling, reveal which protons are adjacent to one another.

¹³C NMR: The carbon-13 NMR spectrum provides information about the different types of carbon atoms in the molecule. Each unique carbon atom gives a distinct signal, allowing for a carbon count. The chemical shifts indicate the electronic environment of each carbon, distinguishing between aromatic, aliphatic, and carbons attached to heteroatoms (S, N).

2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity. A COSY spectrum shows correlations between coupled protons (e.g., which -CH₂- group is adjacent to the other), while an HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. These experiments are crucial for unambiguously assigning all the signals in the ¹H and ¹³C spectra.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Atom Position | Predicted ¹H Chemical Shift (ppm), Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N1-H | ~8.10, br s | - |

| C2 | - | ~138.5 |

| C3-H | ~6.55, s | ~101.2 |

| C4-H | ~7.60, d | ~122.0 |

| C5-H | ~7.15, t | ~120.5 |

| C6-H | ~7.10, t | ~121.3 |

| C7-H | ~7.35, d | ~111.0 |

| C7a | - | ~128.0 |

| C3a | - | ~136.0 |

| S-CH₂ | ~3.15, t | ~35.0 |

| N-CH₂ | ~2.90, t | ~41.5 |

| NH₂ | ~1.50, br s | - |

Note: Predicted values are illustrative and can vary based on solvent and other experimental conditions. br s = broad singlet, s = singlet, d = doublet, t = triplet.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound. Using electron ionization (EI), the molecule is expected to produce a distinct molecular ion peak (M⁺) corresponding to its exact mass. The subsequent fragmentation pattern provides a veritable fingerprint for its identification.

Analysis of structurally similar indole derivatives suggests that the fragmentation of this compound would likely proceed through specific pathways. A primary fragmentation event would be the cleavage of the C-S bond and the C-C bond of the ethylamino side chain. For instance, the mass spectrum of the related compound 3-(2-aminoethyl)indole (tryptamine) shows a base peak at m/z 130, resulting from the cleavage of the bond beta to the indole ring. massbank.eu A similar cleavage in this compound would lead to characteristic fragments.

Key fragmentation pathways for indole derivatives often involve the loss of side chains and rearrangements within the indole nucleus. scirp.orgnih.gov The presence of the sulfur atom and the terminal amino group in this compound would yield unique fragment ions, allowing for its unambiguous identification when compared against a spectral library or a known standard.

Table 1: Predicted Key Mass Fragments for this compound in EI-MS

| Fragment Description | Predicted m/z Value |

|---|---|

| Molecular Ion [M]⁺ | 192.07 |

| Loss of Aminoethyl group (-CH₂CH₂NH₂) | 148 |

| Loss of Thioethylamino group (-SCH₂CH₂NH₂) | 116 |

| Fragment corresponding to Indole-2-thiol | 149 |

Note: The exact m/z values and relative abundances would need to be confirmed experimentally.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its distinct structural features: the indole ring, the secondary amine, the C-N bond, the C-S bond, and the aromatic C-H bonds.

The indole N-H stretching vibration typically appears as a sharp peak around 3400 cm⁻¹. researchgate.netnist.gov Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aromatic C=C stretching vibrations give rise to strong bands in the 1600-1450 cm⁻¹ region. researchgate.net The presence of the aminoethylthio side chain would introduce additional characteristic peaks. The N-H bending vibration of the amino group is expected in the 1650-1580 cm⁻¹ range. The C-N stretching vibration typically appears in the 1350-1000 cm⁻¹ region. The C-S (thioether) stretching vibration is generally weak and appears in the 800-600 cm⁻¹ range.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Indole N-H | Stretch | ~3400 |

| Amino N-H | Stretch | 3300-3500 (often broad) |

| Aromatic C-H | Stretch | 3000-3100 |

| Aliphatic C-H | Stretch | 2850-2960 |

| Amino N-H | Bend | 1580-1650 |

| Aromatic C=C | Stretch | 1450-1600 |

| C-N | Stretch | 1000-1350 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing chromophores. The indole ring system is a strong chromophore, typically exhibiting two main absorption bands. nist.govaatbio.com The first, more intense band (the B band) appears around 200-230 nm, and the second, broader band with fine structure (the L band) is observed in the 260-290 nm region. nist.gov

The substitution on the indole ring significantly influences the position and intensity of these absorption maxima. The presence of the 2-thioether and the terminal amino group, both of which are auxochromes, is expected to cause a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted indole. researchgate.net This is due to the extension of the conjugated π-system through the lone pair of electrons on the sulfur and nitrogen atoms. The exact λmax values would provide valuable data for both qualitative identification and quantitative analysis.

Table 3: Typical UV Absorption Maxima for Indole Chromophores

| Compound | λmax 1 (nm) | λmax 2 (nm) | Solvent |

|---|---|---|---|

| Indole | ~216 | ~275 | Ethanol |

| 5-Methylindole | ~296, 636 | Various |

Note: Data for substituted indoles can vary significantly based on the substituent and solvent. researchgate.netresearchgate.net

Quantification Methods in Biological and Environmental Matrices (non-human)

Accurate quantification of this compound in complex non-human biological (e.g., animal tissues, plasma) and environmental (e.g., water, soil) samples requires highly sensitive and selective analytical methods.

LC-MS/MS Method Development for Trace Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for trace-level quantification of organic molecules in complex matrices due to its exceptional sensitivity and selectivity. nih.govnih.gov A method for this compound would involve several key development steps.

First, an efficient extraction of the analyte from the matrix is necessary. This could involve protein precipitation for plasma samples or solid-phase extraction (SPE) for environmental samples to remove interferences. nih.gov

Chromatographic separation would likely be achieved using a reversed-phase column (e.g., C18) with a gradient elution of an organic solvent (like methanol or acetonitrile) and an aqueous mobile phase containing a modifier such as formic acid to ensure good peak shape and ionization efficiency. nih.govnih.gov

For detection, the mass spectrometer would be operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the molecular ion of this compound) and a specific product ion generated through collision-induced dissociation. nih.gov This transition is highly specific to the target analyte, minimizing interference from other compounds in the matrix. An isotopically labeled internal standard would be used to ensure high accuracy and precision.

Table 4: Example Parameters for an LC-MS/MS Method

| Parameter | Condition |

|---|---|

| Column | C18 Reversed-Phase |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Methanol or Acetonitrile |

| Ionization Mode | Positive Electrospray (ESI+) |

| MS/MS Transition | Precursor Ion (M+H)⁺ → Specific Product Ion |

GC-MS for Volatile Metabolite Profiling

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. nih.govjocpr.com To analyze this compound or its potential volatile metabolites using GC-MS, a derivatization step is often required to increase its volatility and thermal stability. The primary amine and the indole N-H group can be derivatized, for example, through silylation.

The derivatized sample is then injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase of the column. The separated compounds then enter the mass spectrometer, which generates a mass spectrum for each, allowing for identification by comparing the spectra to a library. nih.gov GC-MS is particularly useful for metabolic profiling studies in non-human biological samples to identify potential breakdown products of this compound. researchgate.netmdpi.com

Spectrophotometric Assays for Concentration Determination

While less sensitive and specific than chromatographic methods, spectrophotometric assays can be developed for rapid and cost-effective quantification of this compound, particularly at higher concentrations. These assays typically rely on a chemical reaction that produces a colored product, the absorbance of which can be measured using a UV-Vis spectrophotometer.

A potential approach could involve the derivatization of the primary amino group with a chromogenic reagent. For example, reagents that react with primary amines to form intensely colored products could be employed. A similar principle has been used for other indole derivatives, where a reaction with an aldehyde in an acidic medium produces a colored azafulvenium salt. nih.gov The development of such an assay would require optimization of reaction conditions (pH, temperature, reagent concentration) and validation to ensure linearity, accuracy, and precision. nih.gov

Bioanalytical Techniques for Metabolite Profiling in Non-human Systems

The investigation of the metabolic fate of this compound in non-human systems is crucial for understanding its pharmacokinetic and pharmacodynamic properties. Bioanalytical techniques are employed to identify and quantify the parent compound and its metabolites in various biological matrices. These studies are typically conducted in preclinical animal models, such as rats or mice, to elucidate the biotransformation pathways and the routes of excretion.

The primary methodologies for metabolite profiling involve the use of sophisticated analytical instrumentation, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.netresearchgate.net This technique offers high sensitivity and selectivity, enabling the detection and structural elucidation of metabolites, even at low concentrations. In these studies, the test compound is administered to the animal model, and biological samples like blood, urine, and feces are collected over a specific period. These samples are then processed and analyzed to create a comprehensive metabolic profile.

The metabolism of xenobiotics like this compound is broadly categorized into Phase I and Phase II reactions. Phase I reactions introduce or expose functional groups, while Phase II reactions involve the conjugation of these groups with endogenous molecules to facilitate excretion. fiveable.meusmlestrike.comwikipedia.org

Phase I Metabolism: Phase I metabolism of this compound is likely to be mediated by the cytochrome P450 (CYP450) family of enzymes, primarily in the liver. fiveable.me Potential Phase I metabolic pathways could include:

Hydroxylation: The indole ring is susceptible to hydroxylation at various positions, a common metabolic pathway for indole-containing compounds.

S-dealkylation: The thioether bond can be cleaved, leading to the formation of 2-thioindole. researchgate.net

Deamination: The primary amine of the ethylamine (B1201723) side chain can be oxidatively deaminated.

Phase II Metabolism: Phase I metabolites, particularly those with newly introduced hydroxyl groups, are expected to undergo Phase II conjugation reactions to enhance their water solubility. wikipedia.orgdrughunter.com These reactions are catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransfertransferases (SULTs). The primary Phase II metabolites would likely be glucuronide and sulfate (B86663) conjugates of the hydroxylated parent compound.

Below is a hypothetical representation of potential metabolites of this compound that could be identified in a non-human animal model.

| Metabolite ID | Hypothetical Metabolite Name | Metabolic Reaction | Enzyme System |

|---|---|---|---|

| M1 | 5-Hydroxy-2-(2-aminoethylthio)indole | Aromatic Hydroxylation | Cytochrome P450 (CYP450) |

| M2 | 6-Hydroxy-2-(2-aminoethylthio)indole | Aromatic Hydroxylation | Cytochrome P450 (CYP450) |

| M3 | 2-Thioindole | S-dealkylation | Cytochrome P450 (CYP450) |

| M4 | [2-(Indol-2-ylthio)]acetaldehyde | Oxidative Deamination | Monoamine Oxidase (MAO) |

| M5 | 5-Hydroxy-2-(2-aminoethylthio)indole-O-glucuronide | Glucuronidation | UDP-glucuronosyltransferase (UGT) |

| M6 | 6-Hydroxy-2-(2-aminoethylthio)indole-O-sulfate | Sulfation | Sulfotransferase (SULT) |

To understand the complete disposition of this compound, excretion and distribution studies are essential. These are typically performed using a radiolabeled version of the compound (e.g., with ¹⁴C or ³H) in an animal model like the rat. acs.orgnih.govwuxiapptec.com

Excretion Studies: Following administration of the radiolabeled compound, urine and feces are collected at regular intervals to conduct a mass balance analysis. wuxiapptec.com This allows for the determination of the primary routes of excretion and the rate at which the compound and its metabolites are eliminated from the body. The total radioactivity recovered in excreta provides a quantitative measure of the absorbed dose.

Distribution Studies: The distribution of the compound and its metabolites to various tissues and organs can be visualized and quantified using a technique called quantitative whole-body autoradiography (QWBA). nih.govqps.comnih.gov In QWBA, animals are administered the radiolabeled compound, and at different time points, thin sections of the entire frozen animal are taken and exposed to a phosphor imaging plate. This provides a detailed picture of where the drug-related material accumulates. Tissues with high concentrations of radioactivity can be further analyzed to identify the specific metabolites present.

The following table provides a hypothetical summary of the excretion and distribution of radiolabeled this compound in a rat model.

| Parameter | Finding |